molecular formula C5H11FO2S B2522842 Pentane-3-sulfonyl fluoride CAS No. 1935906-33-4

Pentane-3-sulfonyl fluoride

Cat. No.: B2522842
CAS No.: 1935906-33-4
M. Wt: 154.2
InChI Key: FDBQLUHHBTZACI-UHFFFAOYSA-N
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Description

Pentane-3-sulfonyl fluoride is an organic compound with the molecular formula C5H11FO2S It is a member of the sulfonyl fluoride family, which are known for their unique stability and reactivity balance

Mechanism of Action

Target of Action

Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets amino acids or proteins . These compounds are known for their unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .

Mode of Action

The mode of action of this compound involves its interaction with its protein targets. Due to its relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, it can efficiently target active-site amino acid residues . This interaction can lead to the inactivation of these enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific proteins it targets. For instance, if it targets a key enzyme in a particular metabolic pathway, it can potentially disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

Like other sulfonyl fluorides, it is known for its resistance to hydrolysis under physiological conditions , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it interacts with. For example, if it interacts with a key enzyme, it could inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability-reactivity balance, which is key to its mode of action, could potentially be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that uses sulfonates or sulfonic acids as starting materials, facilitating the enrichment of the sulfonyl fluoride library .

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: It can also undergo addition reactions with suitable reagents.

Common Reagents and Conditions

The reactions involving this compound typically require mild conditions and common reagents such as potassium fluoride, acetonitrile, and phase transfer catalysts like 18-crown-6-ether .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane-3-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it a versatile tool in chemical biology and pharmaceutical research. Its ability to form stable covalent bonds with a variety of amino acid residues sets it apart from other sulfonyl fluorides .

Properties

IUPAC Name

pentane-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQLUHHBTZACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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